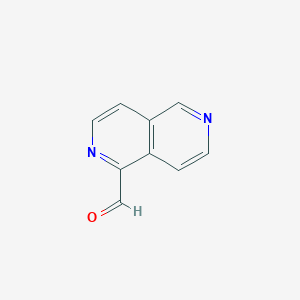
2,6-Naphthyridine-1-carbaldehyde
説明
2,6-Naphthyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,6-Naphthyridine-1-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of 2,6-naphthyridine derivatives typically involves various methods including cyclization reactions of pyridine derivatives and other heterocyclic compounds. Recent studies have highlighted synthetic pathways that yield compounds with enhanced biological activities. For instance, the use of different substituents on the naphthyridine scaffold has been shown to affect the biological profiles significantly .
Anticancer Activity
This compound and its derivatives have demonstrated notable anticancer properties. In vitro studies have revealed that these compounds can induce apoptosis in various cancer cell lines. For example, a derivative exhibited cytotoxic effects against HeLa cervical cancer cells with an IC50 value around 15 μg/mL . Mechanistically, these compounds may act by intercalating into DNA and modulating key regulatory proteins involved in cell cycle control and apoptosis pathways .
Antimicrobial Activity
The antimicrobial efficacy of 2,6-naphthyridine derivatives has been extensively studied. Compounds have shown selective antibacterial activity against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus. The introduction of halogens at specific positions on the naphthyridine ring has been linked to enhanced antibacterial activity, with some derivatives displaying IC50 values as low as 1.7 µg/mL against DNA gyrase .
Neurological Effects
Research indicates that certain derivatives may influence the central nervous system (CNS). These compounds have been reported to exhibit psychotropic effects and could potentially be developed for treating neurological disorders. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .
Case Study 1: Anticancer Properties
A study investigated the effects of a novel 2,6-naphthyridine derivative on human hepatocellular carcinoma cells. The compound was found to induce apoptosis through the upregulation of p21 and downregulation of Ki67 expression, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, a series of 2,6-naphthyridine derivatives were evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicated that brominated derivatives exhibited superior activity compared to non-brominated counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .
The biological activities of this compound are attributed to several mechanisms:
- DNA Intercalation : Many derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Antibacterial Mechanism : Some derivatives inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.
特性
IUPAC Name |
2,6-naphthyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-8-2-3-10-5-7(8)1-4-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOHEYBZFGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















